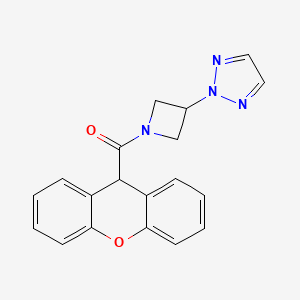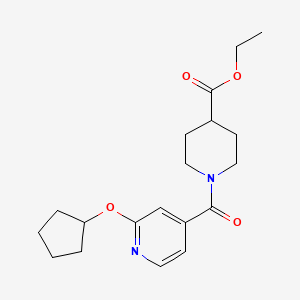![molecular formula C21H20ClN3O B2831193 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one CAS No. 862828-07-7](/img/structure/B2831193.png)
4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of ABP-688 and has been found to have several interesting properties that make it a promising candidate for further investigation.
作用機序
The mechanism of action of ABP-688 is related to its ability to bind to the mGluR5 receptor. This receptor is a member of the metabotropic glutamate receptor family and is involved in the modulation of synaptic transmission. When ABP-688 binds to this receptor, it can activate or inhibit its signaling pathways, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
ABP-688 has been shown to have several biochemical and physiological effects. It has been found to enhance synaptic plasticity and improve learning and memory in animal models. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of several neurological disorders such as schizophrenia, anxiety, and depression.
実験室実験の利点と制限
One of the main advantages of using ABP-688 in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to study the effects of this receptor in isolation, without interference from other signaling pathways. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on ABP-688. One potential area of investigation is in the development of new drugs that target the mGluR5 receptor. Additionally, further studies are needed to fully understand the physiological effects of ABP-688 and its potential therapeutic applications. Finally, research is needed to develop new methods for synthesizing this compound that are more efficient and cost-effective.
合成法
The synthesis of ABP-688 is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a reaction between 5-chloro-2-methylphenyl isocyanate and 1-allyl-1H-benzo[d]imidazole-2-carboxylic acid. This reaction is carried out in the presence of a catalyst such as triethylamine and yields ABP-688 as the final product.
科学的研究の応用
ABP-688 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to bind to a specific type of receptor in the brain known as the mGluR5 receptor. This receptor is involved in several important physiological processes such as learning, memory, and synaptic plasticity.
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-3-10-24-18-7-5-4-6-17(18)23-21(24)15-11-20(26)25(13-15)19-12-16(22)9-8-14(19)2/h3-9,12,15H,1,10-11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINZMFLBWPDQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831110.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2831114.png)

![3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2831118.png)

![5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831120.png)


![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/no-structure.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2831125.png)


![3-Fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2831130.png)